molecular formula C22H17N3O3 B3037535 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide CAS No. 478247-99-3

2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide

Cat. No. B3037535
M. Wt: 371.4 g/mol
InChI Key: YNDUHRCKDKCZPM-UHFFFAOYSA-N
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Description

The compound “2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide” is a chemical with the CAS Number: 478247-99-3 . It has a molecular weight of 371.4 . The IUPAC name for this compound is 2-((10-cyanopyrido[1,2-a]indol-3-yl)oxy)-N-(4-methoxyphenyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H17N3O3/c1-27-16-7-5-15(6-8-16)24-22(26)14-28-17-9-10-18-19(13-23)20-4-2-3-11-25(20)21(18)12-17/h2-12H,14H2,1H3,(H,24,26) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.4 . It’s stored at a temperature of 28C .

Scientific Research Applications

Antibacterial and Antifungal Activities

A series of compounds including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited promising activities, demonstrating the potential of such derivatives in addressing pathogenic microorganisms (Debnath & Ganguly, 2015).

Synthesis of New Heterocyclic Systems

The synthesis of new heterocyclic systems using compounds like 2-dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole has been explored. This research contributes to the development of novel chemical structures for diverse applications (Smirnova et al., 2010).

Antiallergic Agent Development

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized in the search for novel antiallergic compounds. Specific acetamide derivatives showed significant potential as antiallergic agents (Menciu et al., 1999).

Green Synthesis Methods

The development of environmentally friendly synthesis methods for compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in dye production, highlights the focus on sustainable practices in chemical manufacturing (Zhang Qun-feng, 2008).

Molecular Docking and Drug Design

The design and synthesis of indole acetamide derivatives for drug development, including anti-inflammatory agents, involve molecular docking and geometrical optimization studies. This illustrates the compound's potential in therapeutic applications (Al-Ostoot et al., 2020).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-(10-cyanopyrido[1,2-a]indol-3-yl)oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-27-16-7-5-15(6-8-16)24-22(26)14-28-17-9-10-18-19(13-23)20-4-2-3-11-25(20)21(18)12-17/h2-12H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDUHRCKDKCZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=C4N3C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156181
Record name 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide

CAS RN

478247-99-3
Record name 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478247-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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